2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}-N-(2-furylmethyl)acrylamide
Overview
Description
2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}-N-(2-furylmethyl)acrylamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.17360725 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Molecular Rearrangement
One of the foundational applications of acrylamide derivatives is in organic synthesis, where they serve as building blocks for more complex molecules. For instance, research has shown the potential of acrylamide derivatives in undergoing double rearrangement reactions to produce oxazin and diazin compounds (Yokoyama et al., 1985). These processes highlight the compound's versatility in synthesizing varied molecular structures, which could have implications in materials science, medicinal chemistry, and beyond.
Photophysical Properties
The photophysical properties of acrylamide derivatives have been studied, revealing that certain acrylamide compounds can exhibit different optical properties due to their unique molecular stacking modes (Song et al., 2015). This discovery suggests potential applications in the development of new materials for optical and electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Corrosion Inhibition
Acrylamide derivatives have also been researched for their potential as corrosion inhibitors, a critical application in materials science and engineering. A study explored the efficiency of certain acrylamide derivatives in inhibiting copper corrosion in nitric acid solutions, demonstrating their effectiveness and potential for protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).
Molecular Engineering for Solar Cell Applications
In the context of renewable energy, acrylamide derivatives have been utilized in the molecular engineering of organic sensitizers for solar cell applications. The engineering process involves designing molecules with specific donor, electron-conducting, and anchoring groups to enhance solar cell efficiency (Kim et al., 2006). This research underscores the potential of acrylamide derivatives in contributing to the advancement of photovoltaic technology and the development of more efficient solar cells.
Properties
IUPAC Name |
(E)-2-cyano-3-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)-4-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-30-25-10-7-18(12-21(15-27)26(29)28-16-24-6-3-11-31-24)13-22(25)17-32-23-9-8-19-4-2-5-20(19)14-23/h3,6-14H,2,4-5,16-17H2,1H3,(H,28,29)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXPHNKONKAUKV-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)COC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)COC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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